N-Desmethyl Iomeprol Pentaacetate
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Overview
Description
N-Desmethyl Iomeprol Pentaacetate is a chemical compound with the molecular formula C26H30I3N3O13 and a molecular weight of 973.24 g/mol . It is an intermediate used in the preparation of Iomeprol, an iodine-based X-ray contrast agent. The compound is characterized by its high iodine content, which is essential for its application in medical imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Iomeprol Pentaacetate involves multiple steps, starting from the iodination of aromatic compounds to introduce iodine atoms into the molecular structure. The key steps include:
Iodination: Introduction of iodine atoms into the aromatic ring.
Acetylation: Addition of acetyl groups to the molecule.
Amidation: Formation of amide bonds to link different parts of the molecule.
The reaction conditions typically involve the use of organic solvents such as chloroform and dimethyl sulfoxide (DMSO), with temperatures maintained below 90°C to ensure stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Iomeprol Pentaacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogenating agents such as chlorine (Cl2) and bromine (Br2).
The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of other compounds or for specific applications in medical imaging.
Scientific Research Applications
N-Desmethyl Iomeprol Pentaacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Integral in the development of X-ray contrast agents for medical imaging.
Industry: Utilized in the production of high-purity iodine compounds for various industrial applications
Mechanism of Action
The mechanism of action of N-Desmethyl Iomeprol Pentaacetate involves its role as an intermediate in the synthesis of Iomeprol. Iomeprol functions as an X-ray contrast agent by enhancing the contrast of images obtained during X-ray procedures. The high iodine content in the compound increases the absorption of X-rays, thereby improving the visibility of internal structures .
Comparison with Similar Compounds
Similar Compounds
Iomeprol: The parent compound used as an X-ray contrast agent.
Iohexol: Another iodine-based contrast agent with similar applications.
Iopamidol: A nonionic, water-soluble contrast agent used in medical imaging.
Uniqueness
N-Desmethyl Iomeprol Pentaacetate is unique due to its specific structure and high iodine content, which makes it an essential intermediate in the synthesis of Iomeprol. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.
Properties
IUPAC Name |
[2-acetyloxy-3-[[3-[(2-acetyloxyacetyl)amino]-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJGKJDSVJWBLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30I3N3O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
973.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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